1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene
Description
1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene is a tri-substituted aromatic compound featuring a central benzene ring with three distinct functional groups: a 4-bromophenoxy group at position 1, a nitro group at position 3, and a phenoxy group at position 5.
For instance, structurally related bromophenoxy-tetrazole derivatives have been patented as CLC-1 ion channel inhibitors for treating neuromuscular disorders, highlighting the therapeutic relevance of such motifs .
Properties
IUPAC Name |
1-(4-bromophenoxy)-3-nitro-5-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO4/c19-13-6-8-16(9-7-13)24-18-11-14(20(21)22)10-17(12-18)23-15-4-2-1-3-5-15/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBMCXLBQLBHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])OC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene typically involves a multi-step process. One common method starts with the nitration of 1-(4-bromophenoxy)benzene to introduce the nitro group. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration. The resulting product is then subjected to a substitution reaction with phenol in the presence of a base such as potassium carbonate to form the final compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The phenoxy groups can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (dimethylformamide).
Oxidation: Potassium permanganate, water as solvent.
Major Products Formed
Reduction: 1-(4-Aminophenoxy)-3-nitro-5-phenoxybenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives.
Scientific Research Applications
1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate electron transfer reactions, while the bromine and phenoxy groups can enhance binding affinity to target molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene with key analogs identified in patents, safety data sheets, and chemical databases:
Key Differences and Implications
- Electron-withdrawing vs. Fluorine in 2-(4-bromophenoxy)-5-fluoronitrobenzene increases polarity and metabolic stability, whereas the phenoxy group in the target compound may improve π-π stacking in biological systems .
- Bulk and Lipophilicity: The dual phenoxy groups in the target compound contribute to higher molecular weight (~388.2 vs. ~308.1 in methyl-substituted analogs), likely reducing solubility in aqueous media but enhancing membrane permeability .
- Hazard Profiles: Nitro-containing compounds (e.g., the target and 2-(4-bromophenoxy)-5-fluoronitrobenzene) commonly exhibit hazards such as acute toxicity (H302) and skin irritation (H315) due to nitro group reactivity .
Bioactivity Potential
The bromophenoxy group may facilitate binding to ion channels, while the nitro group could enhance stability .
Toxicity Considerations
Nitro and bromine substituents raise concerns about environmental persistence and bioaccumulation. Analogous compounds are classified as harmful if swallowed (H302) or irritating to skin (H315), necessitating careful handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
